molecular formula C8H15NO B8428465 4-Isocyanatoheptane CAS No. 134784-57-9

4-Isocyanatoheptane

Cat. No.: B8428465
CAS No.: 134784-57-9
M. Wt: 141.21 g/mol
InChI Key: MXACCRVHOAJKBF-UHFFFAOYSA-N
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Description

4-Isocyanatoheptane (C7H13NO) is an aliphatic isocyanate characterized by a seven-carbon chain with an isocyanate (-NCO) functional group at the fourth position. While direct literature on this compound is sparse, its properties and reactivity can be inferred from structurally analogous isocyanates, such as hexamethylene diisocyanate (HDI) and aryl isocyanates like 4-chlorophenyl isocyanate. Isocyanates are widely used in polyurethane production, coatings, and adhesives due to their high reactivity with hydroxyl groups. However, their handling requires stringent safety protocols due to acute toxicity and sensitization risks .

Properties

CAS No.

134784-57-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-isocyanatoheptane

InChI

InChI=1S/C8H15NO/c1-3-5-8(6-4-2)9-7-10/h8H,3-6H2,1-2H3

InChI Key

MXACCRVHOAJKBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Isocyanatoheptane and Analogues

Compound Molecular Formula CAS Number Molecular Weight Physical State (25°C) Melting Point (°C) Hazards (GHS Classification)
This compound* C7H13NO N/A 127.18 Liquid (predicted) N/A H315, H319, H335
Hexamethylene diisocyanate (HDI) C6H12N2O2 822-06-0 168.17 Liquid -67 H330, H334, H317
4-Iodophenyl isothiocyanate C7H4INS 2059-76-9 261.08 Solid 70–76 H301, H311, H331
4-Chlorophenyl isocyanate C7H4ClNO 104-12-1 153.56 Liquid -15 H302, H312, H332

*Predicted data for this compound based on aliphatic isocyanate trends.

Key Observations :

  • Chain Length and Reactivity : Aliphatic isocyanates like this compound and HDI exhibit faster reaction kinetics with polyols compared to aromatic derivatives (e.g., 4-chlorophenyl isocyanate) due to higher electron density at the -NCO group .
  • Physical State : Longer aliphatic chains (e.g., heptane vs. hexane in HDI) increase hydrophobicity but may reduce volatility.
  • Hazards : All isocyanates pose respiratory and dermal risks, but HDI’s volatility increases inhalation hazards, while solid aryl derivatives (e.g., 4-iodophenyl isothiocyanate) present higher risks during handling .

Key Findings :

  • Hydrolysis Sensitivity : Aliphatic isocyanates like this compound hydrolyze faster than aromatic counterparts, necessitating anhydrous storage conditions .
  • Polymer Performance: HDI’s bifunctional -NCO groups enable cross-linking in high-durability coatings, while mono-isocyanates like this compound are used in linear polymer chains for flexible elastomers .

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